

Molecular weight and formula of S-Phenyl thioacetate

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Compound of Interest

Compound Name: **S-Phenyl thioacetate**

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An In-depth Technical Guide to **S-Phenyl Thioacetate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **S-Phenyl thioacetate**, a versatile reagent and substrate used in various biochemical and synthetic applications. It covers its fundamental chemical properties, detailed experimental protocols, and key analytical data to support its use in research and development.

Molecular Identity and Properties

S-Phenyl thioacetate, also known as Thiophenyl acetate or Ethanethioic acid, S-phenyl ester, is an organosulfur compound widely utilized in laboratory settings.[\[1\]](#)[\[2\]](#)

Molecular Formula and Weight

The fundamental molecular details of **S-Phenyl thioacetate** are summarized below.

Identifier	Value
Molecular Formula	C ₈ H ₈ OS ^{[1][3][4][5][6]}
Linear Formula	CH ₃ COSC ₆ H ₅ ^[7]
Molecular Weight	152.21 g/mol ^{[1][3][4][7]}
Monoisotopic Mass	152.02958605 g/mol ^[8]
CAS Number	934-87-2 ^{[1][5][6][7]}
EC Number	213-294-2 ^[7]

Physicochemical Properties

A summary of the key physicochemical properties of **S-Phenyl thioacetate** is presented in the following table, providing essential data for handling, storage, and experimental design.

Property	Value
Appearance	Colorless to pale yellow liquid ^{[2][8]}
Purity	≥97% to >98.0% (GC) ^{[1][4][7]}
Density	1.124 g/mL at 25 °C ^[7]
Boiling Point	99-100 °C at 6 mmHg ^[7]
Refractive Index	n _{20/D} 1.57 ^[7]
Flash Point	79 °C (174.2 °F) - closed cup
Storage Temperature	2-8°C ^[7]
Solubility	Soluble in organic solvents; limited solubility in water ^{[2][8]}

Applications in Research and Development

S-Phenyl thioacetate serves as a critical tool in multiple scientific domains.

- Enzyme Substrate: Its primary application is as a substrate for measuring the activity of esterases, particularly arylesterases.[1][7][9] The hydrolysis of the thioester bond can be monitored spectrophotometrically to determine enzyme kinetics.
- Organic Synthesis: In synthetic organic chemistry, it is used as a reagent for the preparation of other thioesters and as a precursor for generating thiols, which are important functional groups in many biologically active molecules.[2][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and application of **S-Phenyl thioacetate**.

3.1. Synthesis of **S-Phenyl Thioacetate** via S-Alkylation

This protocol describes a general method for the synthesis of thioacetates, adapted for **S-Phenyl thioacetate**, based on the nucleophilic substitution reaction between a thioacetate salt and an aryl halide, or more commonly, the reaction of thiophenol with an acetylating agent. A more direct and common laboratory synthesis involves the acylation of thiophenol.

Materials:

- Thiophenol (C_6H_5SH)
- Acetyl chloride (CH_3COCl) or Acetic anhydride ($(CH_3CO)_2O$)
- Pyridine or other suitable base
- Anhydrous diethyl ether or dichloromethane (DCM) as solvent
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.0 equivalent) in anhydrous diethyl ether or DCM.
- Cool the solution in an ice bath (0 °C).
- Slowly add pyridine (1.1 equivalents) to the solution with stirring.
- To this mixture, add acetyl chloride (1.1 equivalents) dropwise. Ensure the temperature remains at or below 5 °C. If using acetic anhydride, it can be added similarly.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether or DCM.
- Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **S-Phenyl thioacetate** by vacuum distillation or column chromatography on silica gel if necessary.

3.2. Assay for Esterase Activity Measurement

This protocol outlines the use of **S-Phenyl thioacetate** as a substrate to determine arylesterase activity. The hydrolysis of **S-Phenyl thioacetate** by the enzyme releases thiophenol, which can be detected.

Materials:

- **S-Phenyl thioacetate** stock solution (in a suitable organic solvent like methanol or DMSO)

- Buffer solution (e.g., Tris-HCl or phosphate buffer, pH adjusted to the enzyme's optimum)
- Enzyme solution (e.g., serum sample containing arylesterase or purified enzyme)
- DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent) for colorimetric detection
- Microplate reader or spectrophotometer

Procedure:

- Prepare a working solution of **S-Phenyl thioacetate** by diluting the stock solution in the assay buffer.
- Prepare a working solution of DTNB in the assay buffer.
- In a 96-well microplate or a cuvette, add the assay buffer.
- Add the DTNB working solution to the wells/cuvette.
- Add the enzyme solution to initiate the reaction. A control reaction without the enzyme should be run in parallel.
- Add the **S-Phenyl thioacetate** working solution to start the reaction. The final concentration should be optimized based on the enzyme's K_m value.
- Immediately begin monitoring the increase in absorbance at 412 nm at a constant temperature (e.g., 37 °C).^[7] The absorbance change is due to the formation of the yellow 2-nitro-5-thiobenzoate anion as DTNB reacts with the released thiophenol.
- Calculate the rate of reaction from the linear portion of the absorbance versus time curve. Enzyme activity is proportional to this rate.

3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This hypothetical protocol provides a starting point for developing an HPLC method for the analysis of **S-Phenyl thioacetate**, based on methods used for similar aromatic compounds.^[11]

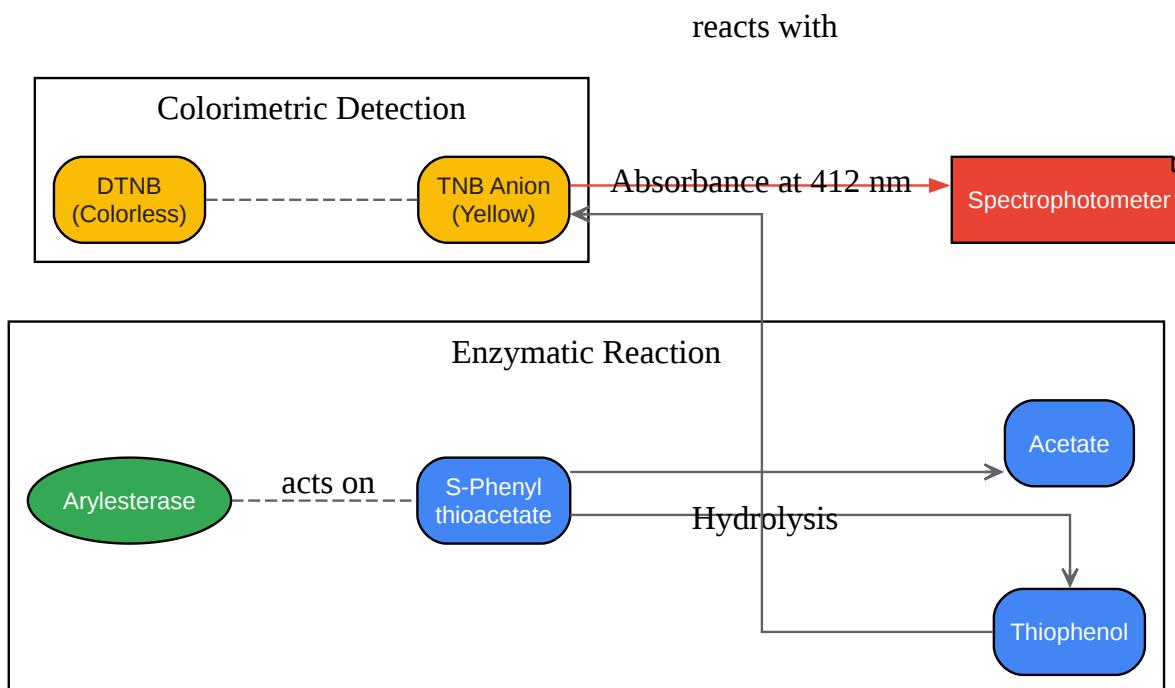
Instrumentation & Conditions:

- Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 μ m particles)
- Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A starting point could be a 75:25 mixture of aqueous acid and acetonitrile.
- Flow Rate: 1.0 mL/min
- Column Temperature: 35 °C
- Detector: UV, with monitoring at a wavelength around 215 nm or 254 nm.
- Injection Volume: 5-10 μ L
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent mixture (e.g., water:acetonitrile:methanol) at a known concentration (e.g., 50 μ g/mL).

Visualization of Workflows and Mechanisms

Diagram of **S-Phenyl Thioacetate** in Esterase Activity Assay

This diagram illustrates the enzymatic hydrolysis of **S-Phenyl thioacetate** and the subsequent detection of the product using Ellman's reagent (DTNB).

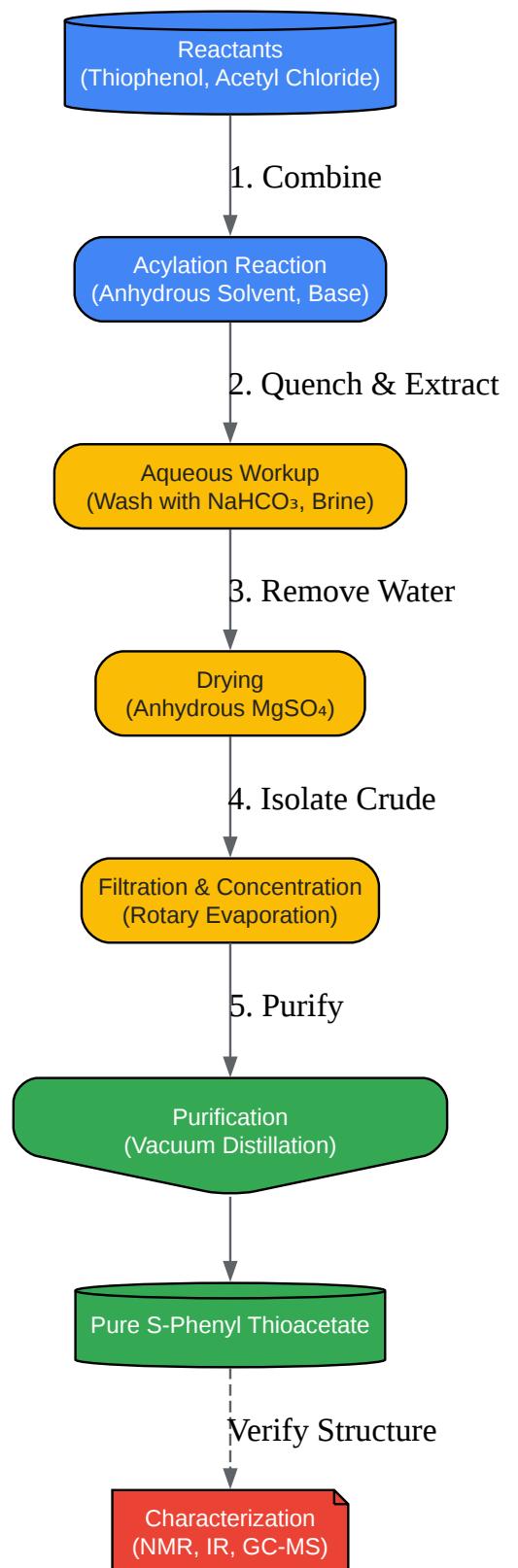


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Caption: Workflow for an arylesterase activity assay using **S-Phenyl thioacetate**.

Diagram of Synthesis and Purification Workflow

This diagram outlines the general experimental workflow for the synthesis and subsequent purification of **S-Phenyl thioacetate**.



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Caption: General workflow for the synthesis and purification of **S-Phenyl thioacetate**.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **S-Phenyl thioacetate**. Data is available in various databases for the following techniques:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectra provide detailed information about the molecular structure.[12][13]
- Infrared (IR) Spectroscopy: FT-IR spectra are used to identify functional groups, such as the characteristic thioester carbonyl (C=O) stretch.[12][14]
- Mass Spectrometry (MS): MS data confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[12][15]
- Raman Spectroscopy: Raman spectra offer complementary vibrational information to IR spectroscopy.[12][14]

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